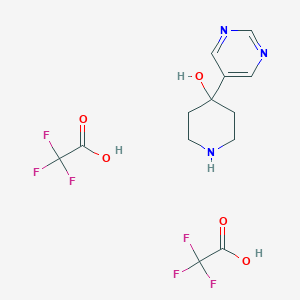

4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

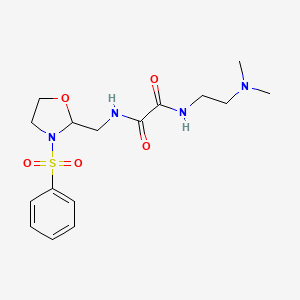

The compound “4-Pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid” is a salt with the IUPAC name 4-(pyrimidin-5-yl)piperidin-4-ol bis(2,2,2-trifluoroacetate) . It has a molecular weight of 407.27 . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O.2C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;23-2(4,5)1(6)7/h5-7,10,13H,1-4H2;2(H,6,7) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 407.27 . .Scientific Research Applications

Synthesis and Biological Evaluation

One study detailed the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles using p-Toluenesulfonic acid as a catalyst, leading to the production of compounds exhibiting moderate to significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).

Antimicrobial Activity

Research into pyridothienopyrimidines and pyridothienotriazines revealed that certain derivatives were synthesized and tested in vitro for their antimicrobial activities, showing promising results (Abdel-rahman et al., 2002).

Synthesis and Anti-tubercular Activities

Pyrimidine-based cationic amphiphiles were synthesized utilizing naturally occurring biocompatible precursors. One of the synthesized compounds exhibited significantly more activity than first-line anti-tubercular drugs against a multidrug-resistant clinical isolate of Mycobacterium tuberculosis (Singh et al., 2021).

Antitumor Activities

The synthesis of novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives showed that one compound exhibited more potent antitumor activity against BCG-823 than 5-fluorouracil (聂瑶 et al., 2014).

Chemical Properties and Stability

A study on the stability of oligodeoxynucleotides to trifluoroacetic acid highlighted that pyrimidine oligonucleotides were stable under conditions used for the removal of t-butyl groups, facilitating the preparation of oligonucleotide-peptide conjugates (Portela et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;2*3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRXHXLVIGZXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F6N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

![N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2915971.png)

![N-[2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2915972.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-thiophenecarboxylate](/img/structure/B2915974.png)